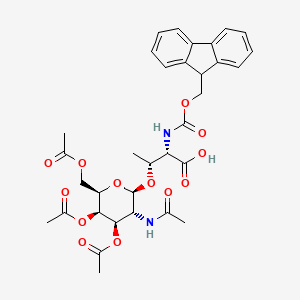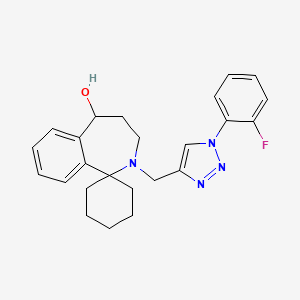
SSTR5 antagonist 3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of SSTR5 antagonist 3 involves multiple steps, including the formation of the central core and the attachment of functional groups. The synthetic routes typically involve:
Formation of the Central Core: This step involves the construction of the azaspirodecanone core, which is crucial for the compound’s activity.
Attachment of Functional Groups: Various functional groups are attached to the central core to enhance the compound’s potency and selectivity.
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures while ensuring the purity and yield of the final product.
化学反応の分析
SSTR5 antagonist 3 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the central core may yield a ketone or aldehyde, while reduction may yield an alcohol.
科学的研究の応用
SSTR5 antagonist 3 has a wide range of scientific research applications, including:
Chemistry: It is used in the study of receptor-ligand interactions and the development of new synthetic methodologies.
Biology: It is used to investigate the role of SSTR5 in various physiological processes, including hormone secretion and cell signaling.
Industry: It is used in the development of new drugs and therapeutic agents targeting SSTR5.
作用機序
SSTR5 antagonist 3 exerts its effects by selectively binding to the SSTR5 receptor, thereby blocking the action of endogenous somatostatin. This binding triggers a conformational change in the receptor, leading to the inhibition of downstream signaling pathways. The molecular targets involved include the transmembrane helices TM3 and TM6, which undergo a rearrangement upon binding . This conformational change facilitates the coupling and activation of G protein, initiating downstream signaling cascades .
類似化合物との比較
SSTR5 antagonist 3 is unique in its high potency and selectivity for the SSTR5 receptor. Similar compounds include:
SSTR5 antagonist 1: This compound has lower potency and selectivity compared to this compound.
Azaspirodecanone 10: This compound is another highly potent and selective SSTR5 antagonist, which has shown significant efficacy in lowering glucose excursion and increasing circulating incretin hormone levels in mice.
This compound stands out due to its minimal off-target activities and its potential therapeutic applications in various medical conditions .
特性
分子式 |
C31H36F2N2O5 |
|---|---|
分子量 |
554.6 g/mol |
IUPAC名 |
4-[[1-[[3,5-diethoxy-4-(4-fluorophenyl)phenyl]methyl]-4-fluoropiperidin-4-yl]methylamino]-2-methoxybenzoic acid |
InChI |
InChI=1S/C31H36F2N2O5/c1-4-39-27-16-21(17-28(40-5-2)29(27)22-6-8-23(32)9-7-22)19-35-14-12-31(33,13-15-35)20-34-24-10-11-25(30(36)37)26(18-24)38-3/h6-11,16-18,34H,4-5,12-15,19-20H2,1-3H3,(H,36,37) |
InChIキー |
XFYGZKXJXFGWPA-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC(=CC(=C1C2=CC=C(C=C2)F)OCC)CN3CCC(CC3)(CNC4=CC(=C(C=C4)C(=O)O)OC)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


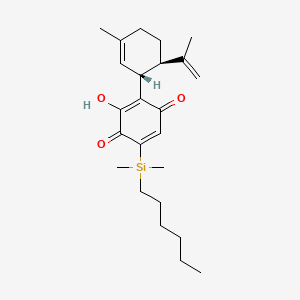
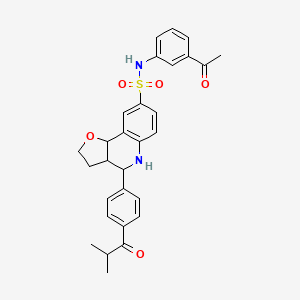
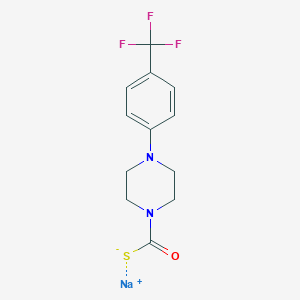
![(2R,5R)-2-(hydroxymethyl)-5-[6-(3-methylbut-2-enylamino)purin-9-yl]oxolan-3-ol](/img/structure/B15138733.png)
![1-[6-[3-[4-[(3-azidopropylamino)methyl]triazol-1-yl]propylamino]-6-oxohexyl]-3,3-dimethyl-2-[(E,3Z)-3-[3-methyl-5-sulfo-3-(4-sulfobutyl)-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]indol-1-ium-5-sulfonate](/img/structure/B15138735.png)

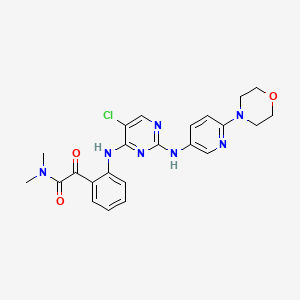
![5-[2-[3-(diaminomethylidenecarbamoyl)-5-(trifluoromethyl)phenyl]ethynyl]-N-pyridin-2-yl-2-(trifluoromethyl)benzamide](/img/structure/B15138749.png)

